methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS No.: 1239984-52-1
Cat. No.: VC5229853
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239984-52-1 |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.39 |
| IUPAC Name | methyl 5-ethyl-3-(2-phenylethylsulfamoyl)-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H19N3O4S/c1-3-12-13(15(19)22-2)14(18-17-12)23(20,21)16-10-9-11-7-5-4-6-8-11/h4-8,16H,3,9-10H2,1-2H3,(H,17,18) |
| Standard InChI Key | VWYJZOMTWRWCSZ-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)OC |
Introduction
Methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of pyrazole derivatives.
Synthesis
The synthesis of such a compound typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the sulfamoyl group and the phenylethyl moiety would likely involve nucleophilic substitution or addition reactions.
Additional Notes
-
Chemical Synthesis: Detailed synthesis protocols would typically involve specific conditions and reagents tailored to the introduction of each functional group.
-
Biological Evaluation: In vitro and in vivo studies would be required to assess the compound's efficacy and safety.
-
Pharmaceutical Applications: Potential uses could include antimicrobial or anticancer therapies, depending on the compound's biological activity profile.
Due to the absence of specific information on this compound in the provided sources, a comprehensive review of scientific literature and databases would be necessary to gather detailed data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume